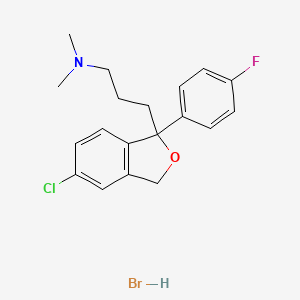

5-ChlorodescyanoCitalopramHydrobromide

Description

Rational Design and Synthesis of Structural Analogues

The rational design of analogues of 5-ChlorodescyanoCitalopram stems from the established pharmacophore of citalopram (B1669093). The core structure consists of a 1,3-dihydroisobenzofuran ring system linked to a 4-fluorophenyl group and a 3-(dimethylamino)propyl side chain. SAR studies have systematically probed the effects of modifying various positions on this scaffold, including the 5-position of the dihydroisobenzofuran ring, the N-dimethylamino group, and the 4'-position of the phenyl ring.

The synthesis of these structural analogues typically begins with a substituted phthalide precursor. For instance, to create analogues with different substituents at the 5-position, a corresponding 5-substituted phthalide is used as the starting material. A common synthetic route involves a double Grignard reaction. This reaction is used to introduce the desired phenyl group (e.g., a 4-fluorophenyl moiety) onto the phthalide, leading to the formation of a diol intermediate. Subsequent acid-catalyzed cyclization or treatment with an agent like methanesulfonyl chloride (MsCl) facilitates the closure of the dihydroisobenzofuran ring.

Further modifications can be introduced through various chemical reactions. For example, Suzuki coupling reactions are employed on a bromo-substituted analogue (e.g., 5-bromo-citalopram) to introduce a wide variety of aryl or other functional groups at the 5-position. This strategy allows for a systematic exploration of how steric and electronic properties at this position influence the compound's biological activity. The final step often involves the introduction or modification of the dimethylamino side chain, which can be achieved through reductive amination procedures.

Correlation of Structural Modifications with Biological Activity

Structural modifications to the citalopram scaffold have profound effects on its biological activity, particularly its interaction with monoamine transporters like SERT, the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT).

The primary molecular target for citalopram and its analogues is the serotonin (B10506) transporter (SERT). Research has shown that substitutions on the dihydroisobenzofuran ring are generally well-tolerated, often resulting in compounds that retain high binding affinity and selectivity for SERT over NET and DAT.

Specifically, modifications at the 5-position have been a key focus of SAR studies. Replacing the cyano group of citalopram with halogens (such as bromo or iodo) can result in analogues with potent SERT binding affinity. For example, the 5-bromo analogue has been shown to be as active as citalopram, with a Kᵢ value of 1.04 nM, and highly selective for SERT over NET. Similarly, the 5-iodo analogue also demonstrates high binding affinity (Kᵢ = 1.42 nM) and excellent selectivity. These findings suggest that a halogen at the 5-position is a favorable substitution for maintaining potent SERT inhibition.

In contrast, introducing larger, extended aryl groups at the 5-position can lead to varied results. While many of these substitutions are tolerated and result in moderate to high binding affinities, di-substitution on a phenyl ring attached at the 5-position has been shown to decrease affinity, suggesting steric limitations within the binding pocket at this position.

The binding of these compounds occurs at the orthosteric, or primary (S1), binding site located in the center of the transporter protein. nih.gov Additionally, an allosteric, or secondary (S2), binding site has been identified, which can modulate the binding of ligands at the S1 site. nih.gov The SAR at these two sites can be distinct, and some analogues have been developed to selectively target the allosteric site. nih.govebi.ac.uk

| Compound/Analogue | Substitution at 5-position | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) |

|---|---|---|---|---|

| Citalopram | -CN | 1.94 | 5960 | >10,000 |

| 5-Bromo Analogue | -Br | 1.04 | >10,000 | >10,000 |

| 5-Iodo Analogue | -I | 1.42 | >10,000 | >10,000 |

While binding affinity data provides crucial information about the interaction of a compound with its molecular target, cellular and in vivo studies are necessary to determine its functional efficacy. For citalopram analogues, cellular assays typically measure the inhibition of serotonin reuptake in cells expressing SERT. The in vivo efficacy of these compounds is often assessed through neurochemical methods, such as microdialysis to measure changes in extracellular serotonin levels, and in behavioral models of depression and anxiety. nih.gov

Acute administration of SSRIs like citalopram is known to increase synaptic serotonin levels, which is believed to underlie their therapeutic effects. nih.gov Studies have shown that citalopram is superior to a placebo in reducing symptoms of depression. researchgate.net However, specific data detailing the cellular and in vivo efficacy of 5-ChlorodescyanoCitalopramHydrobromide and its closely related halogenated analogues are not extensively available in publicly accessible scientific literature. The functional consequences of replacing the 5-cyano group with a chloro group would need to be determined through such dedicated functional and behavioral studies.

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for its clinical utility. Citalopram is well-absorbed orally, with a bioavailability of approximately 80% and a terminal half-life of about 35 hours. fda.govclinpgx.org It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2C19, CYP2D6, and CYP3A4, into metabolites such as demethylcitalopram (DCT) and didemethylcitalopram (B1207907) (DDCT). fda.govnih.gov

Structural modifications can significantly alter a compound's pharmacokinetic properties. Changes to the lipophilicity, size, and metabolic stability of the molecule can affect its absorption, distribution, and half-life. For instance, the nature of the substituent at the 5-position of the dihydroisobenzofuran ring could influence metabolic pathways and rates of clearance. However, specific pharmacokinetic data for 5-ChlorodescyanoCitalopramHydrobromide are not available in the published literature. Extrapolating from the parent compound, it would be expected to be a lipophilic molecule that undergoes hepatic metabolism, but its precise parameters would require experimental determination.

Computational Approaches in SAR (e.g., Quantitative Structure-Activity Relationships, Molecular Docking)

Computational methods are invaluable tools for understanding the SAR of citalopram analogues and for designing new compounds.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. For SERT inhibitors, QSAR models would typically use molecular descriptors (representing properties like size, shape, lipophilicity, and electronic features) to predict binding affinity (Kᵢ) or functional inhibition (IC₅₀).

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its molecular target. researchgate.net For citalopram analogues, docking studies have been performed using homology models of human SERT (hSERT), often based on the crystal structure of the bacterial leucine transporter (LeuT), as well as, more recently, using experimentally determined crystal structures of hSERT itself. nih.govcore.ac.uk These studies have provided critical insights into how citalopram and its derivatives fit into the central S1 binding pocket. nih.gov Docking simulations show that the protonated dimethylamino group forms a key ionic interaction with a conserved aspartate residue (Asp98) in transmembrane helix 1 (TM1) of SERT. The fluorophenyl and the substituted dihydroisobenzofuran rings fit into hydrophobic pockets formed by other transmembrane helices. nih.govcore.ac.uk These models allow researchers to rationalize the observed SAR, such as why certain bulky substituents at the 5-position may decrease binding affinity due to steric clashes within the binding site. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFNO.BrH/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;/h4-9,12H,3,10-11,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWZQMAPPMWBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332724-08-9 | |

| Record name | 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332724089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-FLUOROPHENYL)-1-(3-DIMETHYLAMINOPROPYL)-5-CHLOROPHTHALANE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813308OAJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analytical Method Development and Validation for Research Applications

Chromatographic Methodologies for Compound Analysis

For compounds structurally related to 5-ChlorodescyanoCitalopram Hydrobromide, such as Citalopram (B1669093) and its other impurities, High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique. It is highly probable that similar methodologies would be applicable to the analysis of this specific compound.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a powerful tool for separating, identifying, and quantifying components in a mixture. Its application in pharmaceutical analysis is extensive due to its high resolution, sensitivity, and speed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Citalopram and its related substances. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. This setup is well-suited for the separation of moderately polar to nonpolar compounds like Citalopram and its analogues. While no specific studies on 5-ChlorodescyanoCitalopram Hydrobromide are available, the established RP-HPLC methods for Citalopram would serve as a starting point for developing a method for this impurity.

The selection of the stationary and mobile phases is crucial for achieving a successful separation.

Stationary Phase: For the analysis of Citalopram and its impurities, C18 (octadecylsilyl) columns are ubiquitously employed. These columns provide a nonpolar stationary phase that effectively retains the analytes. The choice of a specific C18 column can depend on factors like particle size, pore size, and surface area, which influence the efficiency and resolution of the separation.

Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water or an aqueous buffer and an organic solvent. For Citalopram analysis, common mobile phases include mixtures of acetonitrile or methanol with a phosphate or acetate buffer. The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes.

A hypothetical starting point for the analysis of 5-ChlorodescyanoCitalopram Hydrobromide, based on methods for related compounds, is presented in the table below.

| Parameter | Typical Selection for Citalopram-Related Compounds |

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile/Phosphate Buffer |

Optimization of chromatographic conditions is essential to ensure a robust and reliable analytical method. Key parameters that are typically optimized include:

Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is adjusted to control the retention time of the analytes.

pH of the Mobile Phase: The pH affects the ionization state of the analytes, which in turn influences their retention on the column.

Flow Rate: The speed at which the mobile phase passes through the column can impact the resolution and analysis time.

Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation process.

Detection Wavelength: The wavelength at which the detector is set is chosen to maximize the signal of the analyte of interest.

Without experimental data for 5-ChlorodescyanoCitalopram Hydrobromide, a specific table of optimized conditions cannot be provided.

Gas Chromatography (GC) Applications (if applicable)

Gas Chromatography (GC) is generally less suitable for the analysis of pharmaceutical compounds like Citalopram and its derivatives, which are often non-volatile and thermally labile. HPLC is the preferred technique for these types of molecules.

Other Advanced Separation Techniques

Other advanced separation techniques, such as Ultra-Performance Liquid Chromatography (UPLC) or Capillary Electrophoresis (CE), could potentially be applied to the analysis of 5-ChlorodescyanoCitalopram Hydrobromide. These techniques can offer advantages in terms of speed, resolution, and efficiency. However, no specific applications of these techniques for this particular compound have been reported in the literature.

Spectroscopic Methodologies for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable tools in the structural elucidation and quantification of new chemical entities. For 5-ChlorodescyanoCitalopram Hydrobromide, a multi-faceted approach employing Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy would be necessary to confirm its identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of compounds containing chromophores. Given the structural similarity of 5-ChlorodescyanoCitalopram Hydrobromide to citalopram, it is expected to exhibit UV absorbance. Citalopram Hydrobromide has a reported maximum absorbance (λmax) at approximately 239 nm in distilled water and 243 nm in chloroform ymerdigital.com. It is anticipated that 5-ChlorodescyanoCitalopram Hydrobromide would have a similar UV absorption profile due to the presence of the chlorophenyl group, which is the primary chromophore.

In a research setting, a UV-Vis spectrophotometric method would be developed by scanning a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile, to determine its λmax. This wavelength would then be used for quantitative measurements. The development of a UV-Vis method for a related compound, citalopram HBr, has demonstrated a linear response in the concentration range of 4-20 μg/ml with a correlation coefficient of 0.999 .

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. For the analysis of 5-ChlorodescyanoCitalopram Hydrobromide, techniques such as Electrospray Ionization-Mass Spectrometry (ESI-MS) would be highly informative. ESI-MS is particularly useful for the analysis of polar and thermally labile molecules.

In the context of citalopram and its impurities, ESI-MS/MS has been employed for the characterization of degradation products and unknown impurities nih.gov. This technique allows for the fragmentation of the parent ion, providing valuable structural information. For 5-ChlorodescyanoCitalopram Hydrobromide, mass spectrometry would be used to confirm the molecular weight and to study its fragmentation pattern, which would aid in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR would be essential for the structural confirmation of 5-ChlorodescyanoCitalopram Hydrobromide.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule. The characterization of citalopram impurities has been accomplished using a combination of spectroscopic methods, including NMR nih.gov. For 5-ChlorodescyanoCitalopram Hydrobromide, NMR analysis would be crucial to confirm the presence and position of the chloro substituent and the absence of the cyano group, distinguishing it from citalopram.

Method Validation According to Academic and Regulatory Guidelines

The validation of an analytical method ensures its suitability for its intended purpose. This process is guided by academic rigor and regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The validation of a method for the analysis of 5-ChlorodescyanoCitalopram Hydrobromide would involve the assessment of several key parameters.

Specificity and Selectivity Determination

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products nih.gov. Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture.

In the development of a stability-indicating HPLC method for citalopram, specificity was demonstrated by separating the main drug peak from those of its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) nih.govtijer.org. For 5-ChlorodescyanoCitalopram Hydrobromide, a similar approach would be taken. The method's specificity would be confirmed by demonstrating that there is no interference from related substances or potential impurities at the retention time of the analyte peak.

Linearity and Dynamic Range Assessment

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range tijer.org. The dynamic range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the analysis of citalopram and its related substances by HPLC, linearity is typically established over a range of concentrations. For instance, a validated RP-HPLC method for citalopram showed linearity in the concentration range of 20 μg-60 μg with a correlation coefficient (r²) of 0.999 ejbps.com. Another study on citalopram demonstrated a linearity range of 5-20 µg/ml with a correlation coefficient of 0.999 tijer.org. For 5-ChlorodescyanoCitalopram Hydrobromide, a calibration curve would be constructed by plotting the analytical response versus a series of known concentrations. The linearity would be evaluated by the correlation coefficient and the y-intercept of the regression line.

A summary of typical linearity data for a related compound is presented in the table below.

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Citalopram | 20 - 60 | 0.999 | ejbps.com |

| Citalopram | 5 - 20 | 0.999 | tijer.org |

| Escitalopram | 20 - 70 | 0.998 | scispace.com |

The validation of analytical methods for 5-ChlorodescyanoCitalopram Hydrobromide according to these principles is essential to ensure the generation of reliable and accurate data in a research environment.

Accuracy and Precision Evaluation (Repeatability and Intermediate Precision)

The accuracy of an analytical method is the extent to which the measured value agrees with the true value. For 5-ChlorodescyanoCitalopramHydrobromide, accuracy is typically assessed by recovery studies, where a known amount of the compound is added to a sample matrix and the percentage of the analyte recovered is measured. The precision of the method is a measure of the random error and is expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-day Precision)

Repeatability is the precision of the method under the same operating conditions over a short interval of time. This is typically assessed by analyzing multiple replicates of the same sample on the same day, with the same analyst and instrument. The results of a hypothetical repeatability study for 5-ChlorodescyanoCitalopramHydrobromide are presented in Table 1.

Table 1: Repeatability (Intra-day Precision) Data for 5-ChlorodescyanoCitalopramHydrobromide

| Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |

| 10 | 9.98 | 99.8% |

| 10 | 10.05 | 100.5% |

| 10 | 9.95 | 99.5% |

| 10 | 10.02 | 100.2% |

| 10 | 9.99 | 99.9% |

| Mean | 10.00 | 99.98% |

| SD | 0.038 | 0.38% |

| %RSD | 0.38% | 0.38% |

Intermediate Precision (Inter-day Precision)

Intermediate precision is the variation of the analytical method within the same laboratory but on different days, with different analysts, and on different equipment. This provides an indication of the method's reproducibility under typical laboratory variations. Table 2 shows representative data for an intermediate precision study of 5-ChlorodescyanoCitalopramHydrobromide.

Table 2: Intermediate Precision (Inter-day) Data for 5-ChlorodescyanoCitalopramHydrobromide

| Day | Analyst | Instrument | Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |

| 1 | 1 | A | 15 | 15.10 | 100.7% |

| 1 | 1 | A | 15 | 14.95 | 99.7% |

| 2 | 2 | B | 15 | 15.05 | 100.3% |

| 2 | 2 | B | 15 | 14.90 | 99.3% |

| 3 | 1 | B | 15 | 15.15 | 101.0% |

| 3 | 1 | B | 15 | 14.85 | 99.0% |

| Mean | 15.00 | 100.0% | |||

| SD | 0.122 | 0.82% | |||

| %RSD | 0.82% | 0.82% |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. d-nb.info These parameters are crucial for determining the sensitivity of an analytical method for 5-ChlorodescyanoCitalopramHydrobromide.

Several methods can be used to determine LOD and LOQ, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. youtube.com

Signal-to-Noise Ratio: For LOD, a signal-to-noise ratio of 3:1 is commonly used, while for LOQ, a ratio of 10:1 is typical. chromatographyonline.com

Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated using the following formulas:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. tijer.org

A hypothetical determination of LOD and LOQ for 5-ChlorodescyanoCitalopramHydrobromide using the calibration curve method is presented in Table 3.

Table 3: LOD and LOQ Determination for 5-ChlorodescyanoCitalopramHydrobromide

| Parameter | Value |

| Standard Deviation of the Intercept (σ) | 0.0015 |

| Slope of the Calibration Curve (S) | 0.045 |

| LOD (µg/mL) | 0.11 |

| LOQ (µg/mL) | 0.33 |

Robustness and Ruggedness Testing

Robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For a high-performance liquid chromatography (HPLC) method for 5-ChlorodescyanoCitalopramHydrobromide, robustness would be tested by intentionally varying parameters such as:

pH of the mobile phase

Mobile phase composition

Column temperature

Flow rate

The effect of these variations on the analytical results, such as retention time and peak area, is then evaluated.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days. ymerdigital.com Ruggedness testing is a measure of the method's transferability.

Table 4 illustrates the results of a hypothetical robustness study for the analysis of 5-ChlorodescyanoCitalopramHydrobromide.

Table 4: Robustness Testing for 5-ChlorodescyanoCitalopramHydrobromide Analysis

| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | % Assay |

| Nominal Condition | - | 5.20 | 1.10 | 100.1% |

| Flow Rate | +0.1 mL/min | 5.05 | 1.12 | 99.8% |

| -0.1 mL/min | 5.35 | 1.08 | 100.3% | |

| Mobile Phase pH | +0.2 | 5.15 | 1.15 | 99.5% |

| -0.2 | 5.25 | 1.05 | 100.5% | |

| Column Temperature | +2°C | 5.10 | 1.09 | 100.0% |

| -2°C | 5.30 | 1.11 | 99.9% |

System Suitability Parameters and Criteria

System suitability testing is an integral part of any analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis. pharmaguideline.com The key system suitability parameters for the analysis of 5-ChlorodescyanoCitalopramHydrobromide are outlined in Table 5.

Table 5: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (T) | T ≤ 2 | To ensure peak symmetry and avoid co-elution. |

| Theoretical Plates (N) | N > 2000 | To demonstrate column efficiency and good separation. |

| Resolution (Rs) | Rs > 2 | To ensure baseline separation between adjacent peaks. |

| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2% | To demonstrate the precision of the injection system. |

| Retention Time (RT) | Consistent RT | To confirm the identity of the analyte. |

| Capacity Factor (k') | k' > 2 | To ensure the analyte is retained on the column long enough for good separation. |

Application of Developed Analytical Methods in Research

Quantification of 5-ChlorodescyanoCitalopramHydrobromide in Biological Matrices

The developed and validated analytical methods are crucial for quantifying 5-ChlorodescyanoCitalopramHydrobromide in various biological matrices during preclinical research. This is essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. semanticscholar.orgresearchgate.net A validated LC-MS/MS method allows for the accurate measurement of 5-ChlorodescyanoCitalopramHydrobromide concentrations in plasma, serum, urine, and tissue homogenates.

A hypothetical pharmacokinetic study in rats following oral administration of 5-ChlorodescyanoCitalopramHydrobromide might yield the plasma concentration-time profile shown in Table 6.

Table 6: Hypothetical Plasma Concentration of 5-ChlorodescyanoCitalopramHydrobromide in Rats

| Time (hours) | Plasma Concentration (ng/mL) |

| 0.5 | 50.2 |

| 1.0 | 125.8 |

| 2.0 | 210.5 |

| 4.0 | 180.3 |

| 8.0 | 95.7 |

| 12.0 | 45.1 |

| 24.0 | 10.3 |

Impurity Profiling and Characterization in Research Materials

Impurity profiling is the identification and quantification of impurities in a drug substance. nih.govresearchgate.net This is a critical aspect of drug development and is essential for ensuring the quality and safety of the research material. The developed analytical methods, particularly HPLC and LC-MS, are used to separate, detect, and identify any impurities present in batches of 5-ChlorodescyanoCitalopramHydrobromide.

These impurities can arise from the synthetic process or from degradation of the compound. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, heat, light, and oxidation, are performed to identify potential degradation products. tijer.org

Table 7 provides a hypothetical impurity profile for a research batch of 5-ChlorodescyanoCitalopramHydrobromide.

Table 7: Hypothetical Impurity Profile of 5-ChlorodescyanoCitalopramHydrobromide

| Impurity | Retention Time (min) | Area % | Identification |

| Impurity A | 3.5 | 0.12% | Starting Material |

| Impurity B | 4.8 | 0.08% | By-product |

| Impurity C | 6.1 | 0.05% | Degradant |

| 5-ChlorodescyanoCitalopramHydrobromide | 5.2 | 99.75% | Active Substance |

Development of Stability-Indicating Analytical Methods for Research Samples

The development of a stability-indicating analytical method is a critical step in the research and development of new chemical entities such as 5-ChlorodescyanoCitalopram Hydrobromide. These methods are essential for accurately determining the intrinsic stability of a compound and for distinguishing it from any potential degradation products that may form under various stress conditions. A well-developed stability-indicating method ensures that the quantitative results for the active substance are not inflated by the presence of impurities, degradation products, or other related substances.

The process typically involves subjecting the compound to forced degradation under a range of stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. The goal is to induce degradation to an extent of 5-20%, which is sufficient to produce and identify potential degradation products without completely degrading the parent compound.

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for developing stability-indicating methods due to its high resolution and sensitivity. The development process focuses on optimizing chromatographic parameters to achieve adequate separation between the parent compound and all its degradation products.

Forced Degradation Studies

Forced degradation studies are the cornerstone of developing a stability-indicating method. While specific data for 5-ChlorodescyanoCitalopram Hydrobromide is not publicly available, the approach would be analogous to that used for Citalopram Hydrobromide. Research on Citalopram has shown its susceptibility to degradation under various stress conditions.

For instance, studies on Citalopram have demonstrated degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions. nih.govscielo.br In a typical study, solutions of the compound are exposed to acidic (e.g., HCl), basic (e.g., NaOH), and oxidative (e.g., H₂O₂) conditions. unimib.it Photostability is assessed by exposing the solid drug and its solution to UV and fluorescent light. Thermal degradation is evaluated by subjecting the solid drug to dry heat.

The following table illustrates the typical conditions that would be applied in a forced degradation study for a compound like 5-ChlorodescyanoCitalopram Hydrobromide, based on studies of Citalopram.

Table 1: Illustrative Forced Degradation Conditions

| Stress Condition | Conditions | Potential Degradation |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Observed |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 12 hours | Observed |

| Oxidation | 3% H₂O₂ at room temperature for 48 hours | Observed |

| Thermal | Solid state at 80°C for 72 hours | Minimal |

| Photolytic | Solid and solution exposed to UV/Vis light | Observed |

Following exposure to these stress conditions, the samples are analyzed by a suitable chromatographic method, typically HPLC, to separate the parent compound from the newly formed degradation products.

Method Development and Optimization

The development of the HPLC method itself is a systematic process. Key parameters that are optimized include the stationary phase (column), mobile phase composition, pH, flow rate, and detector wavelength. For Citalopram and its related compounds, reversed-phase HPLC (RP-HPLC) is commonly employed.

Several studies have detailed the development of RP-HPLC methods for Citalopram and its impurities. nih.govoup.com For example, a method might utilize a C18 column with a mobile phase consisting of a buffer (such as ammonium acetate or phosphate buffer) and an organic modifier (like acetonitrile or methanol). researchgate.net The pH of the mobile phase is a critical parameter that affects the retention and selectivity of ionizable compounds. The flow rate is adjusted to ensure a reasonable analysis time while maintaining good resolution. UV detection is typically performed at a wavelength where the parent compound and its impurities have significant absorbance, often around 240 nm for Citalopram. pharmaresearchlibrary.org

The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the parent peak is free from any co-eluting impurities. scielo.br

Method Validation

Once the method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. dujps.comnih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity is typically evaluated over a range of concentrations. researchgate.net For Citalopram, linearity has been demonstrated in ranges such as 5-25 µg/mL with a high correlation coefficient (r² > 0.999).

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the pure drug is added to a sample and the recovery is calculated. Recoveries for Citalopram methods are typically in the range of 98-102%. pharmaresearchlibrary.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD). For Citalopram, %RSD values for intraday and interday precision are generally less than 2%. tijer.org

LOD and LOQ: The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. ijpsjournal.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. researchgate.net

The following table summarizes typical validation parameters for a stability-indicating HPLC method for a Citalopram-related compound.

Table 2: Illustrative Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Result for Citalopram Analogues |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9998 scielo.br |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |

| Precision (%RSD) | ≤ 2.0% | < 1.5% dujps.com |

| LOD | Signal-to-noise ratio of 3:1 | 1.125 µg/mL pharmaresearchlibrary.org |

| LOQ | Signal-to-noise ratio of 10:1 | 3.375 µg/mL pharmaresearchlibrary.org |

| Robustness | %RSD ≤ 2.0% for varied conditions | Passes researchgate.net |

Future Directions and Emerging Research Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of citalopram (B1669093) and its analogs has traditionally relied on multi-step processes that can be resource-intensive. Future research will likely focus on developing more efficient and environmentally friendly synthetic pathways for 5-ChlorodescyanoCitalopram Hydrobromide. This includes the exploration of metal-catalyzed cross-coupling reactions to streamline the synthesis and the use of greener solvents and reagents to minimize environmental impact. nsf.gov The development of continuous flow chemistry processes could also offer a more sustainable and scalable manufacturing approach.

A key challenge in the synthesis of citalopram analogs is the control of stereochemistry, as the therapeutic activity often resides in a single enantiomer. nih.gov Future synthetic strategies for 5-ChlorodescyanoCitalopram Hydrobromide will need to incorporate asymmetric synthesis techniques to produce the desired enantiomer with high purity, thereby avoiding the need for chiral resolution at a later stage.

| Synthetic Approach | Potential Advantages for 5-ChlorodescyanoCitalopram Hydrobromide | Key Considerations |

| Metal-Catalyzed Cross-Coupling | Increased efficiency, potential for late-stage functionalization. | Catalyst selection, reaction optimization, removal of metal residues. |

| Continuous Flow Chemistry | Improved safety, scalability, and consistency; reduced waste. | Initial setup costs, requirement for specialized equipment. |

| Asymmetric Catalysis | Direct synthesis of the desired enantiomer, higher overall yield. | Development of specific catalysts, control of reaction conditions. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope. |

Development of Advanced Preclinical Research Models

Traditional preclinical models, while valuable, have limitations in predicting clinical efficacy and safety in humans. The development of more sophisticated and human-relevant models is a critical future direction for the evaluation of 5-ChlorodescyanoCitalopram Hydrobromide.

Organoid models , particularly those derived from human induced pluripotent stem cells (hiPSCs), offer a promising avenue for preclinical research. nih.gov Brain organoids can recapitulate key aspects of human brain development and function, providing a platform to study the effects of 5-ChlorodescyanoCitalopram Hydrobromide on neuronal differentiation, synaptogenesis, and neural network activity in a human-specific context. miami.edunih.gov These models could also be used to investigate potential neurodevelopmental effects. nih.gov

| Preclinical Model | Application for 5-ChlorodescyanoCitalopram Hydrobromide Research | Advantages | Limitations |

| Traditional Animal Models (e.g., rodents) | In vivo assessment of behavioral effects, pharmacokinetics, and systemic toxicity. | Well-established protocols, understanding of whole-organism effects. | Limited predictive validity for human psychiatric disorders. |

| Human iPSC-derived Neurons | Study of drug effects on human neuronal function and signaling pathways. | Human-specific genetics and cellular physiology. | Lack of complex tissue architecture and cell-cell interactions. |

| Brain Organoids | Investigation of neurodevelopmental effects, neural network function, and disease modeling. nih.gov | 3D structure, cellular diversity, human-specific development. miami.edunih.gov | Lack of vascularization and immune components, variability between organoids. |

| Microfluidic "Organ-on-a-Chip" Systems | Modeling of the blood-brain barrier and multi-organ interactions. | Precise control of the microenvironment, potential for personalized medicine. | Technical complexity, still an emerging technology. |

Integration with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the molecular mechanisms of 5-ChlorodescyanoCitalopram Hydrobromide, future research must integrate systems biology and multi-omics approaches. nih.gov These strategies move beyond a single-target focus to analyze the complex interplay of genes, proteins, and metabolites within biological systems.

Transcriptomics (RNA-seq) can reveal how the compound alters gene expression profiles in neuronal cells, providing insights into the downstream signaling pathways affected by serotonin (B10506) reuptake inhibition. nih.govProteomics can identify changes in protein expression and post-translational modifications, offering a more direct view of the functional changes induced by the drug. nih.govMetabolomics can analyze the global changes in small molecule metabolites, potentially identifying biomarkers of drug response or novel therapeutic targets. nih.govelsevierpure.comresearchgate.net

Integrating these omics datasets can help to construct comprehensive network models of the drug's action, leading to a more holistic understanding of its therapeutic effects and potential side effects. nih.gov

| Omics Approach | Potential Insights for 5-ChlorodescyanoCitalopram Hydrobromide | Data Generated |

| Transcriptomics | Identification of differentially expressed genes and affected signaling pathways. | mRNA expression levels. |

| Proteomics | Characterization of changes in protein abundance and post-translational modifications. | Protein identification and quantification. |

| Metabolomics | Discovery of metabolic biomarkers of drug response and mechanism of action. | Quantification of small molecule metabolites. |

| Genomics (GWAS) | Identification of genetic variants associated with drug response or adverse effects. | Single nucleotide polymorphisms (SNPs) and other genetic variations. |

Application of Emerging Analytical Techniques for Enhanced Characterization

The precise characterization of 5-ChlorodescyanoCitalopram Hydrobromide and its metabolites is crucial for understanding its pharmacokinetics and pharmacodynamics. Future research will benefit from the application of advanced analytical techniques that offer higher sensitivity, specificity, and resolution.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for the identification and quantification of the parent compound and its metabolites in complex biological matrices. nih.govnih.govresearchgate.netdtic.milresearchgate.net Tandem mass spectrometry (MS/MS) can provide structural information for the unambiguous identification of metabolites. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy will continue to be indispensable for the structural elucidation of the compound and any synthetic impurities or degradation products. miami.edunih.govtandfonline.comresearchgate.net Advanced NMR techniques can also be used to study the interaction of the drug with its target protein, the serotonin transporter.

| Analytical Technique | Application in 5-ChlorodescyanoCitalopram Hydrobromide Research | Key Advantages |

| LC-HRMS/MS | Quantification of the drug and its metabolites in biological samples; impurity profiling. nih.govnih.govresearchgate.netdtic.milresearchgate.netnih.gov | High sensitivity, specificity, and structural information. |

| NMR Spectroscopy | Unambiguous structure determination of the compound and related substances. miami.edunih.govtandfonline.comresearchgate.net | Detailed structural information in solution. |

| Chiral Chromatography | Separation and quantification of enantiomers. | Enantioselective analysis for pharmacokinetic and pharmacodynamic studies. |

| Capillary Electrophoresis | High-efficiency separation of charged molecules. | Low sample consumption, high resolution. |

By embracing these future directions and emerging research opportunities, the scientific community can thoroughly characterize the pharmacological profile of 5-ChlorodescyanoCitalopram Hydrobromide, paving the way for a deeper understanding of its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 5-ChlorodescyanoCitalopram Hydrobromide in experimental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, as described in protocols for similar hydrochlorides, ensuring specificity through retention time alignment and peak purity analysis. Spectrophotometric assays, such as oxidative coupling methods, can also be applied for rapid quantification, provided calibration curves are validated against reference standards .

Q. What critical parameters ensure the stability of 5-ChlorodescyanoCitalopram Hydrobromide during storage and handling?

- Methodological Answer : Stability studies should evaluate pH sensitivity (targeting neutral buffers), light exposure (using amber glassware), and temperature control (storage at 2–8°C). Accelerated degradation studies under stress conditions (e.g., 40°C/75% RH) can identify degradation pathways, with monitoring via HPLC-mass spectrometry .

Q. Which structural elucidation techniques confirm the molecular integrity of 5-ChlorodescyanoCitalopram Hydrobromide?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the chlorinated aromatic ring and hydrobromide salt formation. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) within ±2 ppm accuracy .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathway of 5-ChlorodescyanoCitalopram Hydrobromide?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and intermediates, while cheminformatics tools screen solvent systems for yield optimization. ICReDD’s integrated approach combines computational predictions with high-throughput experimentation to refine reaction conditions (e.g., catalyst selection, temperature gradients) .

Q. What experimental designs address discrepancies between in vitro and in vivo pharmacological profiles of 5-ChlorodescyanoCitalopram Hydrobromide?

- Methodological Answer : Factorial designs (e.g., 2^k designs) can isolate variables like bioavailability differences or metabolite interference. Parallel in vitro (e.g., receptor binding assays) and in vivo (rodent pharmacokinetic studies) experiments should use standardized dosing protocols, with statistical ANOVA to identify confounding factors .

Q. How can researchers resolve contradictory data on metabolite profiles across biological models?

- Methodological Answer : Systematic meta-analyses of existing datasets, aligned by model type (e.g., hepatic microsomes vs. whole-animal studies), can highlight interspecies metabolic variations. Isotopic labeling (e.g., ¹⁴C-tracers) and tandem mass spectrometry improve metabolite identification accuracy, while machine learning models classify metabolic pathways .

Q. What strategies validate the selectivity of 5-ChlorodescyanoCitalopram Hydrobromide for its target receptor in complex biological matrices?

- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]-citalopram) in presence/absence of the compound quantify receptor affinity. Surface plasmon resonance (SPR) or cryo-EM can visualize binding interactions, while CRISPR-edited cell lines (e.g., serotonin transporter knockouts) confirm target specificity .

Methodological Frameworks

- Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions, such as optimizing synthetic routes (novelty) or addressing metabolic instability (relevance) .

- Data Contradiction Analysis : Use Bradford Hill criteria (e.g., consistency, temporality) to assess causality in conflicting results, supplemented by sensitivity analyses in computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.